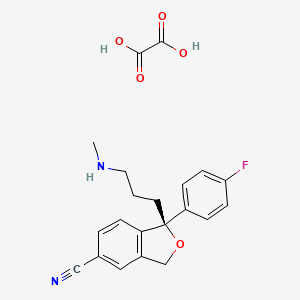
(S)-Desmethyl Citalopram Ethanedioate
概述
描述
(S)-Desmethyl Citalopram Ethanedioate is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is the S-enantiomer of desmethyl citalopram, which means it is a specific optical isomer with distinct pharmacological properties. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyl Citalopram Ethanedioate typically involves the resolution of racemic citalopram into its enantiomers, followed by selective demethylation. The process begins with the preparation of citalopram, which involves the reaction of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with various reagents . The resolution of the racemic mixture is achieved using chiral chromatography or enzymatic methods to obtain the S-enantiomer . The demethylation step is carried out using reagents such as boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
化学反应分析
Types of Reactions
(S)-Desmethyl Citalopram Ethanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
科学研究应用
(S)-Desmethyl Citalopram Ethanedioate has several scientific research applications:
作用机制
The mechanism of action of (S)-Desmethyl Citalopram Ethanedioate involves its interaction with the serotonin transporter (SERT). By binding to SERT, the compound inhibits the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft . This enhanced serotonergic transmission is believed to contribute to its antidepressant effects. The compound also exhibits allosteric modulation of SERT, which further enhances its binding affinity and prolongs its action .
相似化合物的比较
Similar Compounds
Escitalopram: The S-enantiomer of citalopram, similar in action but with different pharmacokinetic properties.
Desmethyl Citalopram: The demethylated form of citalopram, exists as a racemic mixture.
Uniqueness
This compound is unique due to its high selectivity and potency as an SSRI. Its specific interaction with SERT and allosteric modulation properties make it more effective in increasing serotonin levels compared to its racemic counterparts . Additionally, its ethanedioate salt form enhances its stability and solubility, making it a valuable compound for pharmaceutical applications .
生物活性
(S)-Desmethyl Citalopram Ethanedioate, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered attention for its biological activity and pharmacological implications. This article delves into its biological properties, pharmacokinetics, and therapeutic potential based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H22BrN2O4
- Molecular Weight : 396.29 g/mol
(S)-Desmethyl Citalopram acts primarily as a selective serotonin reuptake inhibitor. Its mechanism involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation and is implicated in treating depression and anxiety disorders.
Pharmacokinetics
Research indicates significant differences in the pharmacokinetics of (S)-Desmethyl Citalopram compared to its parent compound, citalopram.
- Clearance Rates :
- Age and Gender Effects :
Antidepressant Effects
(S)-Desmethyl Citalopram has been associated with antidepressant effects similar to those of citalopram. A study focusing on pharmacokinetics in elderly patients with Alzheimer's disease found that both (S)-citalopram and its metabolite effectively managed agitation symptoms .
Case Studies
- Alzheimer's Disease Management :
- Pharmacogenetics :
Comparative Biological Activity Table
| Compound | Mechanism of Action | Clearance Rate (L/h) | Clinical Applications |
|---|---|---|---|
| Citalopram | SERT Inhibition | 14 | Depression, Anxiety |
| (S)-Desmethyl Citalopram | SERT Inhibition | 38.5 | Depression, Agitation in Alzheimer's |
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDQJQSZZNPGM-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













